molecular formula C10H12F3NO2 B1375720 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 634915-14-3

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

Cat. No. B1375720
M. Wt: 235.2 g/mol
InChI Key: XOBIXOGNHHLXHZ-UHFFFAOYSA-N
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Description

“3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” is an organic compound with the molecular formula C10H12F3NO2. It has a molecular weight of 235.20 . The compound is also known as 3-amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” includes a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to a propanolamine moiety. The presence of the trifluoromethoxy group can significantly affect the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a predicted boiling point of 339.3±42.0 °C and a predicted density of 1.396±0.06 g/cm3 .

Scientific Research Applications

Application 1: Electrochromic Devices

  • Summary of the Application : This compound is used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices .
  • Methods of Application : The compound is introduced as an electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS), which decreases the HOMO and LUMO energy levels of PSNS .
  • Results or Outcomes : PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

Application 2: Synthesis of 1,2,4-triazole-containing Scaffolds

  • Summary of the Application : “3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
  • Methods of Application : The compound is used in the synthesis of these scaffolds, but the specific methods of synthesis are not detailed in the source .
  • Results or Outcomes : These 1,2,4-triazole-containing scaffolds are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol” would likely involve further studies to determine its potential applications. Given the unique properties of trifluoromethoxy-containing compounds, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBIXOGNHHLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218193
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

CAS RN

634915-14-3
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634915-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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